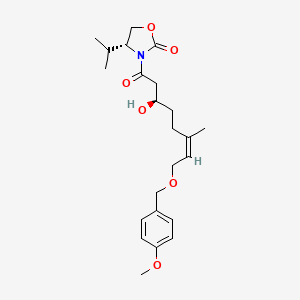
(R)-3-((R,Z)-3-hydroxy-8-((4-methoxybenzyl)oxy)-6-methyloct-6-enoyl)-4-isopropyloxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-((R,Z)-3-hydroxy-8-((4-methoxybenzyl)oxy)-6-methyloct-6-enoyl)-4-isopropyloxazolidin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an oxazolidinone ring, a hydroxy group, and a methoxybenzyl ether, making it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((R,Z)-3-hydroxy-8-((4-methoxybenzyl)oxy)-6-methyloct-6-enoyl)-4-isopropyloxazolidin-2-one typically involves multiple steps, including the formation of the oxazolidinone ring and the introduction of the hydroxy and methoxybenzyl groups. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of protecting groups, selective reductions, and coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the high purity and consistency of the final product.
化学反应分析
Types of Reactions
®-3-((R,Z)-3-hydroxy-8-((4-methoxybenzyl)oxy)-6-methyloct-6-enoyl)-4-isopropyloxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The compound can be reduced to remove the double bond or reduce the carbonyl group to an alcohol.
Substitution: The methoxybenzyl ether can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like LiAlH4 (Lithium aluminium hydride) for reduction, and nucleophiles like NaBH4 (Sodium borohydride) for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the double bond would yield a saturated compound.
科学研究应用
Chemistry
In chemistry, ®-3-((R,Z)-3-hydroxy-8-((4-methoxybenzyl)oxy)-6-methyloct-6-enoyl)-4-isopropyloxazolidin-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology
In biology, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving oxazolidinone-containing substrates. It can also serve as a model compound for studying the effects of structural modifications on biological activity.
Medicine
In medicine, ®-3-((R,Z)-3-hydroxy-8-((4-methoxybenzyl)oxy)-6-methyloct-6-enoyl)-4-isopropyloxazolidin-2-one has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It can also be used in the production of fine chemicals and specialty chemicals.
作用机制
The mechanism of action of ®-3-((R,Z)-3-hydroxy-8-((4-methoxybenzyl)oxy)-6-methyloct-6-enoyl)-4-isopropyloxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring can act as a pharmacophore, binding to the active site of enzymes and inhibiting their activity. The hydroxy and methoxybenzyl groups can also contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- ®-3-((R,Z)-3-hydroxy-8-((4-methoxybenzyl)oxy)-6-methyloct-6-enoyl)-4-isopropyloxazolidin-2-one can be compared with other oxazolidinone-containing compounds, such as linezolid and tedizolid, which are used as antibiotics.
- Other similar compounds include those with hydroxy and methoxybenzyl groups, which can be found in various natural products and synthetic molecules.
Uniqueness
The uniqueness of ®-3-((R,Z)-3-hydroxy-8-((4-methoxybenzyl)oxy)-6-methyloct-6-enoyl)-4-isopropyloxazolidin-2-one lies in its combination of structural features, which confer specific chemical and biological properties
属性
分子式 |
C23H33NO6 |
|---|---|
分子量 |
419.5 g/mol |
IUPAC 名称 |
(4R)-3-[(Z,3R)-3-hydroxy-8-[(4-methoxyphenyl)methoxy]-6-methyloct-6-enoyl]-4-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C23H33NO6/c1-16(2)21-15-30-23(27)24(21)22(26)13-19(25)8-5-17(3)11-12-29-14-18-6-9-20(28-4)10-7-18/h6-7,9-11,16,19,21,25H,5,8,12-15H2,1-4H3/b17-11-/t19-,21+/m1/s1 |
InChI 键 |
HGUMHQXNXBPIIL-DXPRXADQSA-N |
手性 SMILES |
CC(C)[C@@H]1COC(=O)N1C(=O)C[C@@H](CC/C(=C\COCC2=CC=C(C=C2)OC)/C)O |
规范 SMILES |
CC(C)C1COC(=O)N1C(=O)CC(CCC(=CCOCC2=CC=C(C=C2)OC)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(E)-2-[(1S,4aR,5S,6S,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[(1S,4aR,5S,6S,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one](/img/structure/B12852885.png)
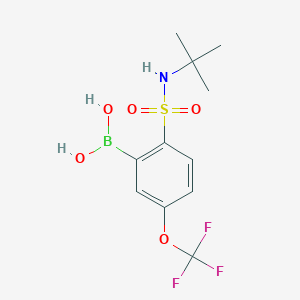
![3,4,4,9,10,10-Hexamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione](/img/structure/B12852911.png)
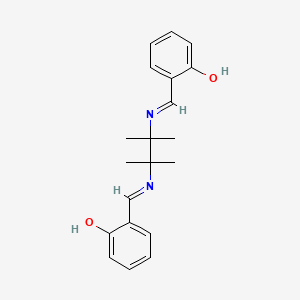

![N-[2-(4-Hydroxy-phenyl)-indan-1-yl]-2,2-diphenyl-acetamide](/img/structure/B12852933.png)

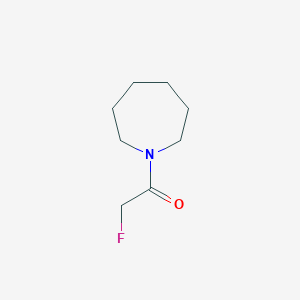
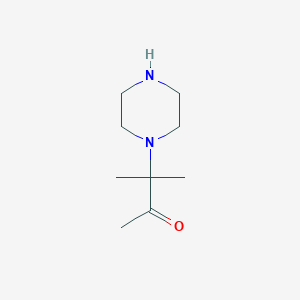
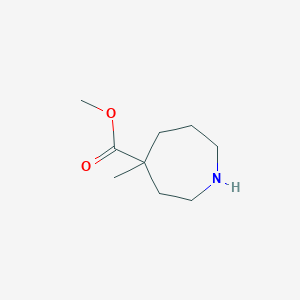
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methyl 4-fluorosulfonylbenzoate](/img/structure/B12852973.png)


